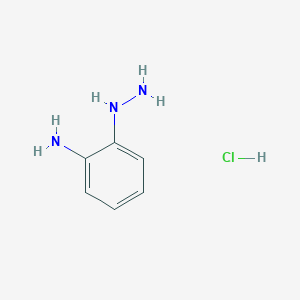2-Hydrazinylaniline hydrochloride
CAS No.: 1194812-90-2
Cat. No.: VC2874149
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1194812-90-2 |
|---|---|
| Molecular Formula | C6H10ClN3 |
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | 2-hydrazinylaniline;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,7-8H2;1H |
| Standard InChI Key | YLKOGXCPLRQKMI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)NN.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)N)NN.Cl |
Introduction
2-Hydrazinylaniline hydrochloride is an organic compound with the chemical formula C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol . It is characterized by the presence of both hydrazine and aniline functional groups, making it a versatile reagent in organic synthesis and a potential candidate for various applications, including environmental chemistry and pharmaceuticals.
Applications in Environmental Chemistry
2-Hydrazinylaniline hydrochloride has been investigated for its role in photocatalysis, particularly in the degradation of environmental pollutants like pharmaceutical residues. It is used to modify photocatalysts such as zirconia (ZrO₂) nanostructures, which are combined with reduced graphene oxide (RGO) to form ZrO₂-enriched RGO-based photocatalysts. These photocatalysts have shown promising efficiency in degrading contaminants under both visible and UV light irradiation.
Photocatalytic Degradation Efficiency
| Light Source | Degradation Efficiency (%) | Rate Constant (min⁻¹) |
|---|---|---|
| Visible Light | 73.82% | 0.007023 |
| UV Light | 85.56% | 0.01017 |
Synthesis and Handling
The synthesis of 2-hydrazinylaniline hydrochloride typically involves several steps, although detailed procedures are not widely documented. Handling this compound requires caution due to the lack of comprehensive safety data.
Potential in Pharmaceutical Applications
While specific pharmaceutical applications of 2-hydrazinylaniline hydrochloride are not extensively documented, its dual functionality as both an aromatic amine and a hydrazine derivative makes it a candidate for further research in drug synthesis and development.
Comparison with Similar Compounds
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Hydrazine | NH₂-NH₂ | Simple dihydrazine structure; used as a rocket propellant. |
| Aniline | C₆H₅-NH₂ | Basic aromatic amine; widely used in dye synthesis. |
| 4-Hydrazinobenzenesulfonic acid | C₆H₄(NH₂)-SO₃H | Sulfonated derivative; used in dye chemistry. |
| 2-Hydrazinylaniline hydrochloride | C₆H₅-NH-NH₂·HCl | Dual functionality as aromatic amine and hydrazine derivative. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume